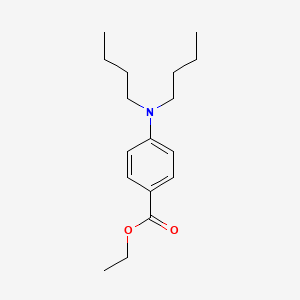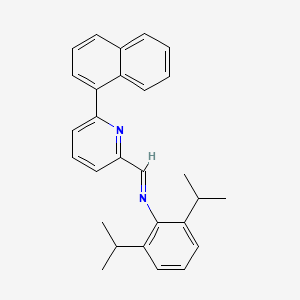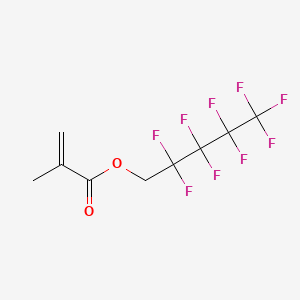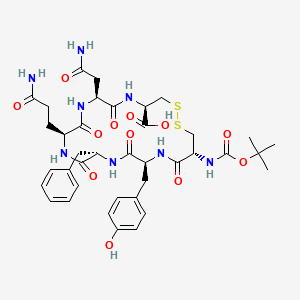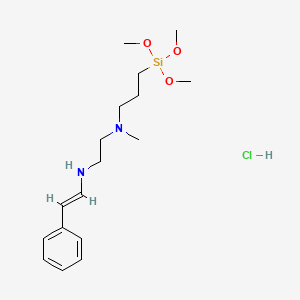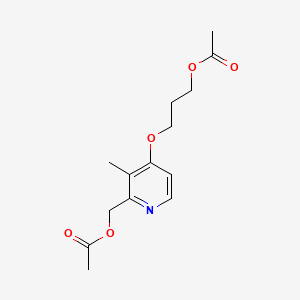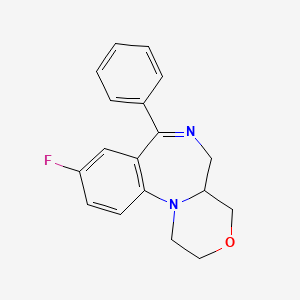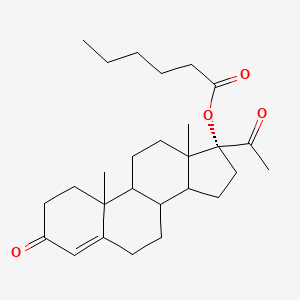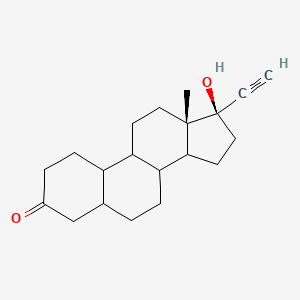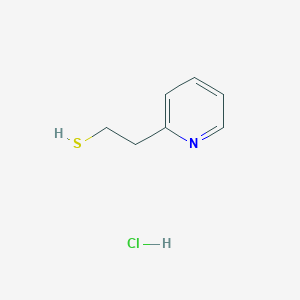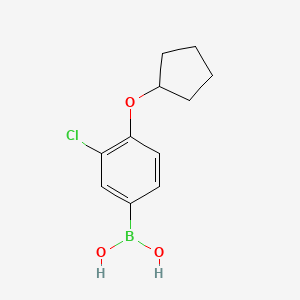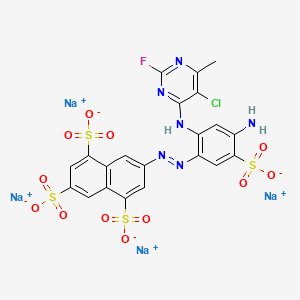![molecular formula C24H6Br6 B13414751 2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene](/img/structure/B13414751.png)
2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene is a complex organic compound with the molecular formula C24H6Br6 and a molecular weight of 773.73 . This compound is characterized by a cyclododecene ring with three benzene rings attached at specific positions, and bromine atoms attached to the benzene rings . It is primarily used as an intermediate in the synthesis of dehydrobenzannulenes .
Preparation Methods
Chemical Reactions Analysis
2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in the removal of bromine atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
This compound has several scientific research applications, including:
Material Science: The compound’s unique structure makes it a potential candidate for the development of new materials with interesting structural and electronic properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene involves the interruption of combustion reactions by releasing free radicals and inhibiting the formation of flammable gases. It can also act as an antioxidant, reducing the formation of toxic byproducts during combustion.
Comparison with Similar Compounds
Similar compounds to 2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene include:
- 2,3,6,7,14,15-Hexabromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
- 2,6,14-tribromotriptycene
- 2,3,6,7,14,15-Hexaaminotriptycene hexahydrochloride
- 2,6,14-triaminotriptycene
- 2,6,14-triiodotriptycene
These compounds share structural similarities but differ in their specific functional groups and bromine atom positions, which can lead to variations in their chemical properties and applications.
Properties
Molecular Formula |
C24H6Br6 |
|---|---|
Molecular Weight |
773.7 g/mol |
IUPAC Name |
6,7,14,15,22,23-hexabromotetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaen-2,10,18-triyne |
InChI |
InChI=1S/C24H6Br6/c25-19-7-13-1-2-14-8-20(26)22(28)10-16(14)5-6-18-12-24(30)23(29)11-17(18)4-3-15(13)9-21(19)27/h7-12H |
InChI Key |
IZLZRKPLBAOXIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C#CC3=CC(=C(C=C3C#CC4=CC(=C(C=C4C#CC2=CC(=C1Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


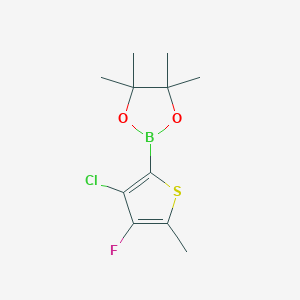
![(10R,13S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13414688.png)
